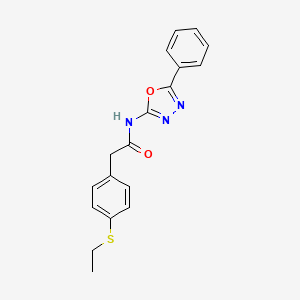

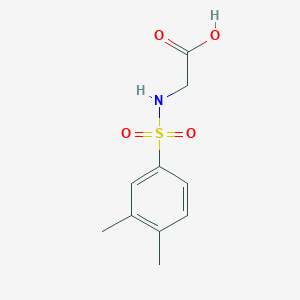

![molecular formula C24H25NO4 B2548389 2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2490314-46-8](/img/structure/B2548389.png)

2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asymmetric Synthesis Analysis

The first paper discusses the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are closely related to the compound , "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid". The synthesis of these derivatives involves multiple steps, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. Key steps include alkylation, hydroboration, oxidation, and reductive amination, leading to the formation of enantiomerically pure compounds. The overall yields reported are 38% for (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and 28% for (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, indicating a moderately efficient synthesis process .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a complex formed by 1-piperidineacetic acid with 2,4-dinitrophenol. The crystal structure was determined using X-ray diffraction, revealing a triclinic space group and the formation of two non-equivalent complexes through hydrogen bonds. The study also utilized PM3 and SAM1 methods for structure optimization and FTIR spectroscopy to confirm the presence of N–H⋯O and O–H⋯O hydrogen bonds. Although the compound studied is not identical to the one , the analysis of hydrogen bonding and crystal structure can provide valuable information for understanding similar piperidine-based compounds .

Chemical Reactions Analysis

The synthesis methods described in the first paper involve several chemical reactions that are fundamental to the formation of piperidine derivatives. These reactions include alkylation, which introduces an allyl group; hydroboration, which converts an alkene to an alcohol; oxidation, which transforms the alcohol into an aldehyde; and reductive amination, which closes the ring structure to form the piperidine derivative. These reactions are crucial for constructing the piperidine ring and introducing the desired stereochemistry .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid", the synthesis and structural analysis of related compounds offer some insights. The physical properties such as solubility, melting point, and crystallinity can be inferred from the synthesis yields and crystallographic data. The chemical properties, including reactivity and stability, can be deduced from the types of reactions used in the synthesis and the nature of the hydrogen bonds observed in the crystal structure .

科学研究应用

荧光化合物合成

Sanap和Samant(2012)的一项研究探索了使用不同的7,8-二取代香豆素4-乙酸合成荧光化合物,这些化合物在化学传感和生物成像等各个领域都有应用(Sanap & Samant, 2012).

合成中羟基的保护

Gioeli和Chattopadhyaya(1982)讨论了使用芴-9-基甲氧羰基(Fmoc)基团保护合成中的羟基,突出了其稳定性和易于去除性,这在复杂有机分子的合成中至关重要(Gioeli & Chattopadhyaya, 1982).

荧光pH传感器

Yang等人(2013)合成了一种含杂原子的有机荧光团,展示了聚集诱导发射(AIE)和分子内电荷转移(ICT),用作荧光pH传感器。这在环境和生物传感方面具有潜在应用(Yang et al., 2013).

共聚物的发光性质

Ramírez-Gómez等人(2017)研究了含有芴单元的共聚物的发光性质。这些聚合物用于成像微结构的荧光标记等应用中(Ramírez-Gómez et al., 2017).

N-烷基异羟肟酸的固相合成

Mellor和Chan(1997)提出了一种涉及芴-9-基甲氧羰基的合成N-烷基异羟肟酸的方法。这在开发新药和化学中间体方面具有意义(Mellor & Chan, 1997).

电化学合成

刘和罗梅罗(1998)探索了β-二羰基化合物的电化学氧化,表明在化学合成和工业过程中具有潜在应用(Liu & Romero, 1998).

美拉德反应中的糖碎片

Davidek等人(2006)研究了美拉德反应中的糖碎片,这在食品化学以及风味和香气化合物形成的理解中至关重要(Davidek et al., 2006).

N-酰基亚胺离子环化

Mooiweer等人(1987)研究了N-酰基亚胺离子环化以合成吡咯烷和哌啶,这与药物化学有关(Mooiweer et al., 1987).

除草剂检测中的吸附热力学

Khan和Akhtar(2011)研究了2,4,5-三氯苯氧基乙酸在纳米复合材料上的吸附行为,这在环境监测和农药检测中具有应用(Khan & Akhtar, 2011).

属性

IUPAC Name |

2-[(3R,4S)-3-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-2-16-14-25(12-11-17(16)13-23(26)27)24(28)29-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-10,16-17,22H,1,11-15H2,(H,26,27)/t16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZKHCLMKVZTEC-IRXDYDNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

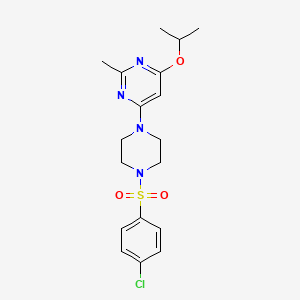

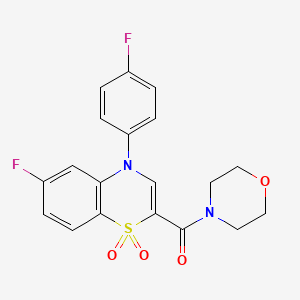

![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)

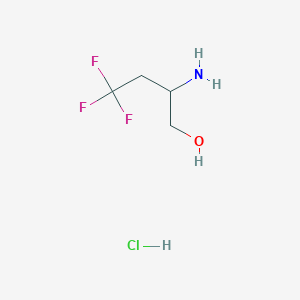

![N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2548309.png)

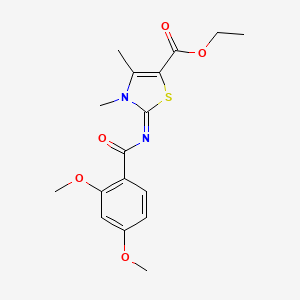

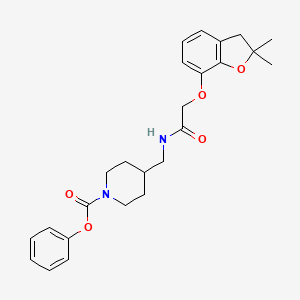

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)

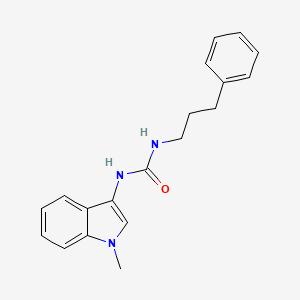

![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)